The synthesis of bis[(oxiran-2-yl)methyl] butanedioate typically involves the reaction between butanedioic acid (succinic acid) and epichlorohydrin or other epoxide precursors. The general method includes:
The technical details of these reactions require careful control of temperature and pH to maximize yield and purity .
The molecular structure of bis[(oxiran-2-yl)methyl] butanedioate consists of two oxirane (epoxide) groups attached to a butanedioate backbone. The structural representation can be visualized as follows:
This configuration allows for significant reactivity due to the presence of multiple epoxide groups, which can undergo ring-opening reactions in the presence of nucleophiles .
Bis[(oxiran-2-yl)methyl] butanedioate can participate in several chemical reactions due to its epoxide functionality:
These reactions are crucial for applications in coatings, adhesives, and sealants where enhanced durability is required .
The mechanism of action for bis[(oxiran-2-yl)methyl] butanedioate primarily revolves around the reactivity of its epoxide groups:
Data from studies indicate that these mechanisms are essential for achieving desired characteristics in final products such as improved adhesion and resistance to solvents .
The physical and chemical properties of bis[(oxiran-2-yl)methyl] butanedioate include:
These properties indicate that while specific data on boiling and melting points may not be readily available, the compound's reactivity suggests it should be handled with care due to potential volatility during synthesis or application .
Bis[(oxiran-2-yl)methyl] butanedioate has several scientific uses:
Research continues into expanding its applications across different fields, particularly where high-performance materials are required .
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